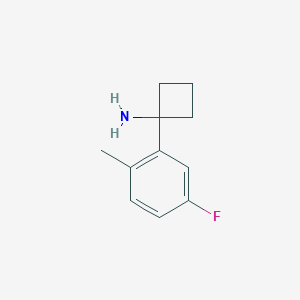
1-(5-Fluoro-2-methylphenyl)cyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoro-2-methylphenyl)cyclobutanamine is a research chemical with the molecular formula C11H14FN and a molecular weight of 179.23 g/mol . It is characterized by the presence of a cyclobutanamine ring substituted with a 5-fluoro-2-methylphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
合成経路と反応条件
1-(5-フルオロ-2-メチルフェニル)シクロブタンアミンの合成は、通常、次の手順を伴います。
出発物質: 合成は、5-フルオロ-2-メチルベンゼンの調製から始まります。
シクロブタネーション: 5-フルオロ-2-メチルベンゼンは、シクロブタネーション反応を受けて、シクロブタンアミン環を形成します。
アミン導入:
工業生産方法
この化合物の工業生産方法は、文献ではよく文書化されていません。合成は、高収率と純度を確保するために、触媒の使用や制御された反応条件を含む、標準的な有機合成技術を伴う可能性が高いです。
化学反応の分析
反応の種類
1-(5-フルオロ-2-メチルフェニル)シクロブタンアミンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するために酸化できます。
還元: 還元反応は、この化合物を対応するアルコールまたはアミンに変換できます。
置換: この化合物は、置換反応を受けることができ、その中でフルオロ基またはメチル基が他の官能基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: ハロゲン (Cl2、Br2) や求核剤 (NH3、OH-) などの試薬が一般的に使用されます。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンを生成する可能性があり、還元はアルコールを生成する可能性があります。
4. 科学研究用途
1-(5-フルオロ-2-メチルフェニル)シクロブタンアミンは、いくつかの科学研究用途を持っています。
化学: これは、より複雑な分子を作成するための有機合成における構成要素として使用されます。
生物学: この化合物は、その潜在的な生物活性とさまざまな生体分子との相互作用について研究されています。
医学: 神経経路への影響など、その潜在的な治療用途を調査するための研究が進行中です。
産業: これは、新しい材料や化学プロセスの開発に使用される可能性があります。
科学的研究の応用
Research indicates that 1-(5-Fluoro-2-methylphenyl)cyclobutanamine exhibits significant biological activity, particularly in relation to enzyme inhibition. Notably, it has been studied for its effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Enzyme Inhibition Studies
- Cyclin-Dependent Kinases: The compound has shown potential as an inhibitor of CDK9, which is involved in transcriptional regulation and is a target in MYC-dependent cancers. Studies have demonstrated that modifications to the cyclobutane structure can affect potency against CDK9, highlighting the importance of structural features in drug design .
- Binding Affinity: Binding affinity assays have indicated that this compound interacts effectively with CDK9, which may lead to apoptosis in cancer cells. For instance, modifications that retain the cyclobutane ring while altering substituents can enhance potency and selectivity .
Therapeutic Applications
The compound's ability to inhibit specific kinases positions it as a promising candidate for therapeutic applications in oncology:
- Cancer Treatment: Its interaction with CDKs suggests that this compound could be developed into a treatment for cancers characterized by dysregulated cell cycles. Preliminary studies have shown efficacy in inducing apoptosis in various cancer cell lines .
- Neuroprotection: Recent studies have explored its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds similar to this compound have demonstrated the ability to reduce tau phosphorylation, which is implicated in Alzheimer's disease .
Study 1: Inhibition of CDK9
A recent study focused on the synthesis and evaluation of derivatives of this compound against CDK9. The results indicated:
- IC50 Values: The compound exhibited nanomolar-level inhibitory activity against CDK9.
- Selectivity: It demonstrated selectivity over other kinases, enhancing its potential for targeted therapy .
Study 2: Anticancer Activity
Another investigation assessed the anticancer effects of this compound across various cancer cell lines:
- Cell Lines Tested: MCF7 (breast cancer), A549 (lung cancer).
- Mechanism: Induced apoptosis through activation of caspases, confirmed via Western blot analysis showing increased caspase activity .
作用機序
1-(5-フルオロ-2-メチルフェニル)シクロブタンアミンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、受容体または酵素に結合して、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路を解明するには、詳細な研究が必要です。
6. 類似の化合物との比較
類似の化合物
1-(5-フルオロ-2-メチルフェニル)シクロブタン-1-アミン: 類似の構造的特徴を持つ密接に関連した化合物。
5-フルオロ-2-メチルベンゼン: 1-(5-フルオロ-2-メチルフェニル)シクロブタンアミンの合成に使用される前駆体。
独自性
1-(5-フルオロ-2-メチルフェニル)シクロブタンアミンは、シクロブタンアミン環における特定の置換パターンにより、他の類似の化合物と比較して異なる化学的および生物学的特性を与えるため、ユニークです。
類似化合物との比較
Similar Compounds
1-(5-Fluoro-2-methylphenyl)cyclobutan-1-amine: A closely related compound with similar structural features.
5-Fluoro-2-methylbenzene: The precursor used in the synthesis of 1-(5-Fluoro-2-methylphenyl)cyclobutanamine.
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclobutanamine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
生物活性
1-(5-Fluoro-2-methylphenyl)cyclobutanamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and significant biological activity. This article explores the compound's biological activity, focusing on its enzyme inhibition capabilities, pharmacological potential, and relevant case studies.
Structural Overview
This compound features a cyclobutane ring linked to a 5-fluoro-2-methylphenyl group. The introduction of a fluorine atom enhances its lipophilicity, which can significantly influence its biological activity and pharmacokinetics. This structural configuration positions the compound as a candidate for further drug development, particularly in targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on various enzymes, particularly CDKs. These enzymes are crucial for the regulation of the cell cycle, making them significant targets in cancer therapy. The compound's interaction with CDK9 has been highlighted in studies where modifications to its structure resulted in varying degrees of potency against this target.
Table 1: Structure-Activity Relationship of Related Compounds
| Compound Name | Structural Features | IC50 (nM) against CDK9 |
|---|---|---|
| This compound | Cyclobutane ring with a 5-fluoro-2-methylphenyl group | TBD |
| KB-0742 | Amino-cyclobutane derivative | 10 |
| 1-(3-Fluorophenyl)cyclobutanamine | Cyclobutane ring with a different fluorophenyl group | TBD |
The specific binding interactions with residues such as Asp109 and Glu107 have been studied extensively to elucidate the mechanism of action of these compounds .
Pharmacological Potential
The pharmacological profile of this compound suggests potential applications beyond enzyme inhibition. Its lipophilic nature may enhance cell membrane permeability, thereby improving bioavailability. Studies have indicated that the compound can induce apoptosis in cancer cell lines, which is critical for developing effective cancer therapies.
Case Study: Apoptosis Induction in Cancer Cell Lines
In a recent study, this compound was evaluated for its ability to induce apoptosis across various cancer cell lines. The findings are summarized in Table 2.
Table 2: Activity Summary in Cancer Cell Lines
| Cell Line | GI50 (μM) | IC50 (μM) | Emax | G1/S Block (μM) |
|---|---|---|---|---|
| BT-20 | 0.60 | 0.97 | 6.22 | 0.95 |
| BT-549 | 0.80 | 0.94 | 7.99 | 1.42 |
| MDA-MB-231 | 0.80 | 0.88 | 32.4 | 1.78 |
| MT-3 | 0.53 | 0.60 | 15.1 | 1.16 |
| Hs 578T | 1.06 | 1.23 | 7.24 | 2.13 |
These results indicate that the compound effectively inhibits cell proliferation and induces cell cycle arrest, making it a promising candidate for further research .
特性
分子式 |
C11H14FN |
|---|---|
分子量 |
179.23 g/mol |
IUPAC名 |
1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14FN/c1-8-3-4-9(12)7-10(8)11(13)5-2-6-11/h3-4,7H,2,5-6,13H2,1H3 |
InChIキー |
WSUDXWKLGHFYKH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)F)C2(CCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















